molecular formula C18H14O3 B11845051 2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid CAS No. 62315-02-0

2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid

Cat. No.: B11845051
CAS No.: 62315-02-0
M. Wt: 278.3 g/mol
InChI Key: URTSQWUNKRLTLX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is known for its unique structure, which combines a benzoic acid moiety with a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and naphthalen-1-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or ethanol.

    Reaction Steps: The naphthalen-1-ylmethanol is first converted to its corresponding halide (e.g., bromide) using a halogenating agent like phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic Acid:

    Naphthalene-1-carboxylic Acid: Contains the naphthalene group but lacks the hydroxyl group on the benzoic acid ring.

Uniqueness

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is unique due to its combination of a hydroxyl group, a carboxylic acid group, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62315-02-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

2-hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid

InChI

InChI=1S/C18H14O3/c19-17-9-8-12(11-16(17)18(20)21)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-9,11,19H,10H2,(H,20,21)

InChI Key

URTSQWUNKRLTLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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